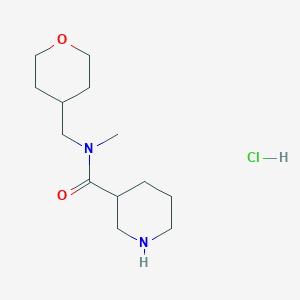

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride

Description

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring (6-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The molecule also includes a tetrahydro-2H-pyran-4-ylmethyl (THP) moiety linked to the N-methyl group, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-7-17-8-5-11)13(16)12-3-2-6-14-9-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSGMCSJEAQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-70-9 | |

| Record name | 3-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride, with the CAS number 1219972-70-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and analgesic effects. This article delves into the biological properties, pharmacological implications, and research findings surrounding this compound.

- Molecular Formula : C₁₃H₂₅ClN₂O₂

- Molecular Weight : 276.80 g/mol

- Structural Characteristics : The compound features a piperidine ring and a tetrahydropyran moiety, which are crucial for its biological activity.

Cannabinoid Receptor Agonism

Research indicates that derivatives of this compound can act as agonists for cannabinoid receptors CB1 and CB2. A study highlighted a related compound that exhibited low central nervous system (CNS) penetration while maintaining potent analgesic effects. This characteristic suggests that it may minimize CNS-related side effects typically associated with cannabinoid agonists .

Analgesic Effects

The analgesic properties of this compound are significant. In preclinical models, compounds with similar structures have demonstrated effective pain relief without the adverse effects common to traditional analgesics. The low CNS penetration is particularly advantageous for developing safer pain management therapies .

Case Studies and Research Findings

- In Vivo Studies : A study conducted on rodent models demonstrated that related compounds could significantly reduce pain responses without inducing sedation or other CNS side effects. The pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting their potential use in clinical settings .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with the endocannabinoid system, specifically targeting CB1 and CB2 receptors. This dual action may provide a balanced approach to pain management by engaging both peripheral and central pathways of pain modulation .

- ADME Properties : In vitro studies focusing on absorption, distribution, metabolism, and excretion (ADME) have revealed that this compound exhibits properties conducive to drug development, including stability in biological systems and minimal toxicity at therapeutic doses .

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C₁₃H₂₅ClN₂O₂ | Varies |

| Molecular Weight | 276.80 g/mol | Varies |

| CB1 Agonism | Yes | Yes |

| CB2 Agonism | Yes | Yes |

| CNS Penetration | Low | High (in some cases) |

| Analgesic Efficacy | High | Moderate |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated formula based on substitution pattern.

Key Comparative Insights:

Pyrrolidine (): The 2-pyrrolidinecarboxamide analog (CAS 1236261-93-0) has a smaller heterocycle, which may reduce steric hindrance but increase metabolic instability due to higher ring strain .

Functional Group and Substituent Position: Carboxamide at the 3-position (target) vs. The azetidine derivative (CAS 1403767-06-5) lacks a carboxamide group, replacing it with an amine, which reduces polarity and may limit solubility .

Salt Form and Solubility :

- Hydrochloride salts (target, –3) enhance aqueous solubility compared to dihydrochloride () or freebase forms. However, dihydrochlorides may offer improved crystallinity for formulation .

Molecular Weight and Pharmacokinetics :

- The pyrrolidine analog (262.77 g/mol) and propanamide derivative (266.77 g/mol) have lower molecular weights than the piperazine-containing JNJ-47965567 (488.64 g/mol), suggesting better membrane permeability for the former .

Preparation Methods

Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine Intermediate

- The tetrahydro-2H-pyran-4-ylmethyl group is introduced by alkylation of methylamine or a protected amine precursor with a suitable tetrahydropyran-4-ylmethyl halide (e.g., bromide or chloride).

- This step requires controlled conditions to avoid over-alkylation or ring opening of the tetrahydropyran.

Activation of 3-Piperidinecarboxylic Acid

- The 3-piperidinecarboxylic acid is converted into an active acylating agent, commonly an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester).

- Typical reagents include thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation.

Amidation Reaction

- The N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is reacted with the activated 3-piperidinecarboxylic acid derivative.

- The reaction is conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.

- Base additives like triethylamine or N,N-diisopropylethylamine are used to scavenge HCl and drive the reaction to completion.

Formation of Hydrochloride Salt

- After purification of the free base amide, the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) to form the hydrochloride salt.

- This step improves compound solubility and crystallinity, facilitating isolation and storage.

Research Findings and Optimization Data

Yield and Purity

- Reported yields for the amidation step range from 70% to 90%, depending on reaction time, temperature, and reagent purity.

- Purity of the final hydrochloride salt typically exceeds 95%, confirmed by HPLC and NMR analysis.

Reaction Conditions

| Step | Conditions | Notes |

|---|---|---|

| Alkylation | Room temperature, 12-24 h | Avoid excess alkyl halide to prevent side products |

| Acid chloride formation | Reflux in SOCl2, 1-2 h | Anhydrous conditions critical |

| Amidation | 0-25 °C, 4-12 h, inert atmosphere | Base present to neutralize HCl |

| Salt formation | RT, 1-2 h, HCl in isopropanol | Crystallization aids purification |

Analytical Characterization

- NMR Spectroscopy: Confirms amide bond formation and integrity of tetrahydropyran ring.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C13H25ClN2O2 (molecular weight ~276.8 g/mol).

- Elemental Analysis: Matches calculated values for C, H, N, Cl content.

- Melting Point: Hydrochloride salt shows sharp melting point indicative of purity.

Comparative Preparation Notes from Related Compounds

The presence of the N-methyl group in the title compound requires an additional methylation step or use of N-methyl amine derivatives, which must be carefully controlled to avoid overalkylation or side reactions.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting materials | 3-Piperidinecarboxylic acid, N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine | High purity reagents required |

| Solvents | Dichloromethane, tetrahydrofuran, isopropanol | Anhydrous preferred |

| Catalysts/Base | Triethylamine, diisopropylethylamine | Scavenges HCl formed |

| Temperature | 0–25 °C (amidation), reflux (acid chloride formation) | Controlled to minimize side reactions |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Purification | Crystallization from solvent, chromatography | Yields >70%, purity >95% |

| Final form | Hydrochloride salt | Enhances solubility and stability |

Q & A

Q. What are the key synthetic pathways and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives and coupling with tetrahydropyran intermediates under controlled conditions (e.g., inert atmosphere, dry solvents like THF or DCM). For example, analogous compounds are synthesized via reductive amination or nucleophilic substitution, followed by purification using silica gel chromatography . Structural confirmation relies on ¹H/¹³C NMR (deuterated solvents, 300–500 MHz) and high-resolution mass spectrometry (HRMS) to verify molecular ions and fragmentation patterns . Purity is assessed via HPLC with C18 columns and UV detection at 210–254 nm .

Q. What safety protocols are critical during handling and storage?

While no specific GHS hazards are listed for this compound, general precautions include:

Q. How is the compound’s solubility optimized for in vitro assays?

Solubility screening in DMSO (10–50 mM stock solutions) is standard. For aqueous buffers (e.g., PBS), co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-20) are used. Precipitate formation is monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can spectral data discrepancies during structural elucidation be resolved?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational isomerism or residual solvents. Strategies include:

Q. What reaction parameters are optimized to improve synthetic yield?

Critical variables include:

- Temperature control : Lower temperatures (−78°C to 0°C) suppress side reactions in sensitive steps like Grignard additions.

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions.

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity in SN2 reactions . Yield tracking via LC-MS at each step identifies bottlenecks early .

Q. How can QSAR models guide the design of biologically active analogs?

Quantitative structure-activity relationship (QSAR) models predict interactions with targets (e.g., GPCRs or kinases) by correlating molecular descriptors (logP, polar surface area) with assay data. For example:

- Hydrogen-bond acceptors in the tetrahydropyran moiety may enhance binding to hydrophobic pockets.

- Molecular docking (AutoDock Vina) validates predicted binding poses against crystallographic protein structures .

Q. What challenges arise during scale-up from milligram to gram quantities?

Key issues include:

- Exothermic reactions : Jacketed reactors with temperature feedback control prevent runaway exotherms.

- Purification bottlenecks : Switching from column chromatography to recrystallization (solvent pair: ethanol/water) improves throughput.

- Impurity profiling : LC-MS and ICP-OES (for metal catalysts) ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.